7-hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-2-methyl-3-(4-phenylphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c1-14-22(21(24)19-12-9-17(23)13-20(19)25-14)26-18-10-7-16(8-11-18)15-5-3-2-4-6-15/h2-13,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHCMQMJROECIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 4-phenylphenol.
Condensation Reaction: The first step involves a condensation reaction between 2-hydroxyacetophenone and 4-phenylphenol in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromenone ring structure.
Hydroxylation: The final step involves the hydroxylation of the chromenone ring at the 7-position using a suitable oxidizing agent, such as hydrogen peroxide, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich aromatic ring (due to the 7-hydroxy group) facilitates electrophilic substitution. Key reactions include:
The 4-phenylphenoxy group at C-3 may sterically hinder substitution at adjacent positions (e.g., C-2 or C-4).
Nucleophilic Reactions
The carbonyl group at position 4 and the hydroxyl group at position 7 are key reactive sites:
Carbonyl Reactions
Hydroxyl Group Reactions
-
Esterification : Reacts with acetyl chloride or anhydrides to form 7-acetoxy derivatives.
-
Etherification : Alkylation with alkyl halides (e.g., CH₃I) under basic conditions yields 7-alkoxy analogs .
Condensation and Cyclization
The 7-hydroxy and carbonyl groups enable condensation with bifunctional reagents:
Example synthesis pathway from :
text7-Hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one ↓ (with CS₂/KOH) Thiol-oxadiazole hybrid (78% yield, mp 234–235°C)
Oxidation and Reduction
-
Oxidation : The 2-methyl group may oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H⁺).
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the chromenone’s double bond, yielding dihydrochromenone derivatives.
Piperazine Derivative Formation
While not directly reported for this compound, analogous chromenones with methylpiperazine groups (e.g., in) suggest potential for:
-
Mannich Reactions : Introducing aminomethyl groups at C-8 using formaldehyde and secondary amines.
Spectroscopic Characterization
Key data for reaction products (from analogous compounds in ):
| Compound Type | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | Application |
|---|---|---|---|
| Oxadiazole derivative | 1686 (C=O), 1139 (C-O-C) | 4.06 (s, CH₂), 6.30 (s, H-3) | Antimicrobial studies |
| Hydrazide derivative | 1621 (C=N), 3379 (-OH) | 3.38 (br s, -SH), 10.56 (br s, -OH) | Cytotoxic agents |
Comparative Reactivity
The 3-(4-phenylphenoxy) group distinguishes this compound from simpler chromenones:
| Feature | Impact on Reactivity |
|---|---|
| Steric bulk | Reduces reactivity at C-2 and C-4 positions |
| Electron donation | Stabilizes adjacent electrophilic intermediates |
Scientific Research Applications
Overview
7-Hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one, also known by its CAS number 1281872-32-9, is a compound belonging to the class of flavonoids. This compound has garnered attention in various fields due to its potential biological activities and applications in pharmaceuticals, agriculture, and material sciences.
Pharmacological Properties
Numerous studies have highlighted the pharmacological applications of this compound. Key areas include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
- Anticancer Potential : Preliminary studies have shown that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Agricultural Applications
The compound has been explored for its applications in agriculture, particularly as a natural pesticide. Its efficacy against various pests and pathogens positions it as a sustainable alternative to synthetic pesticides, contributing to integrated pest management strategies .
Material Science
In material science, this compound has been investigated for its potential in developing new materials with enhanced properties. Its incorporation into polymers could lead to materials with improved thermal stability and mechanical strength, making it suitable for various industrial applications .
Case Study 1: Antioxidant Activity
A study conducted by researchers examined the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress-related conditions.
Case Study 2: Anticancer Research
In vitro studies on human cancer cell lines revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. Flow cytometry analyses indicated an increase in apoptotic cells, supporting the hypothesis of its role as an anticancer agent. Further research is needed to elucidate the underlying mechanisms and therapeutic potential.
Mechanism of Action
The mechanism of action of 7-hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Scavenge Free Radicals: The compound acts as an antioxidant by scavenging free radicals and reducing oxidative damage.
Modulate Signaling Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Substituent Variations at Key Positions
The table below highlights structural differences in substituents at positions 2, 3, and 7 among similar chromen-4-one derivatives:
Physical Properties
- Melting Points: Chromenones with bulky substituents (e.g., 4-phenylphenoxy) often exhibit higher melting points (>200°C), as seen in (228–290°C for thiazole derivatives) .
- Solubility: Hydroxyl and methoxy groups improve aqueous solubility, while phenoxy or trifluoromethyl groups enhance organic phase partitioning .
Biological Activity
7-Hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one, also known as a flavonoid compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H16O4
- CAS Number : 380348-27-6
- Molecular Weight : 344.36 g/mol
Antioxidant Activity
Research indicates that flavonoids exhibit significant antioxidant properties, which help in neutralizing free radicals. A study demonstrated that this compound effectively scavenges free radicals, thus protecting cellular components from oxidative stress .
Anticancer Properties
Recent studies have shown that this compound possesses anticancer activity against various cancer cell lines. In vitro assays revealed that it induces apoptosis in human cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (cervical) | 12.8 | Inhibition of cell proliferation |
| A549 (lung) | 18.5 | Modulation of Bcl-2/Bax ratio |
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Neuroprotective Effects
Studies suggest that this compound may offer neuroprotective benefits. It enhances neuronal survival and function by reducing oxidative stress and inflammation in models of neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thus reducing oxidative damage.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption and caspase activation is a key mechanism behind its anticancer effects.
- Cytokine Modulation : By inhibiting NF-kB signaling, the compound reduces the expression of pro-inflammatory cytokines.
- Neuroprotection : It modulates neuroinflammatory pathways and enhances neurotrophic factor signaling, contributing to neuronal health.
Case Studies
A notable case study involved the administration of the compound in a murine model of breast cancer, where it significantly reduced tumor size and improved survival rates compared to control groups . Another study highlighted its protective effects against neurotoxicity induced by glutamate in cultured neurons, suggesting potential applications in neurodegenerative disease therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 7-hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, phenoxy groups can be introduced via Williamson ether synthesis under reflux conditions using polar aprotic solvents like DMF or THF. Key steps include:
- Step 1 : Coupling of 7-hydroxy-2-methylchromen-4-one with 4-phenylphenol using a base (e.g., K₂CO₃) and a catalyst (e.g., DMAP) at 80–100°C for 12–24 hours.
- Step 2 : Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) to isolate the product. Yield optimization (~60–75%) depends on stoichiometric ratios and reaction time .
Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Detect chromen-4-one’s conjugated system (λmax ~270–320 nm). Solvent polarity impacts absorption bands, aiding in identifying substituent effects .
- Mass Spectrometry : Use ESI-MS or EI-MS to confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 346.3). Fragmentation patterns (e.g., loss of phenoxy groups) validate structural motifs .
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and stability under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Orthogonal Assays : Compare results across multiple models (e.g., LPS-induced RAW264.7 macrophages for anti-inflammatory activity vs. MTT assays in cancer cell lines for cytotoxicity). Use IC50 values and dose-response curves to quantify selectivity .
- Pharmacokinetic Profiling : Assess bioavailability and metabolism using in vitro microsomal stability assays (e.g., liver microsomes) and in vivo PK studies in rodent models. Poor solubility or rapid clearance may explain inconsistent bioactivity .
Q. What crystallographic strategies are employed to determine the compound’s 3D structure and intermolecular interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Use SHELXTL (Bruker AXS) or OLEX2 for structure solution and refinement. Key parameters:
- Space Group : Often monoclinic (e.g., P21/c) with Z = 4.
- Intermolecular Interactions : Analyze π-π stacking (e.g., chromen-4-one rings at ~3.5 Å) and hydrogen bonds (e.g., O–H···O) using Mercury or PLATON .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···O vs. H···H interactions) to explain packing efficiency .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified phenoxy (e.g., 4-fluoro, 4-nitro) or chromenone (e.g., 8-methyl) groups. Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) .
- QSAR Modeling : Use Gaussian or MOE to calculate electronic descriptors (e.g., HOMO-LUMO gaps, dipole moments). Corrogate with experimental IC50 values to identify pharmacophoric features .
Q. What computational approaches are used to predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Glide) : Dock the compound into target proteins (e.g., EGFR or TNF-α). Key interactions: Hydrogen bonds with catalytic residues (e.g., Lys52 in COX-2) and hydrophobic contacts with phenylphenoxy groups .
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition (e.g., CYP3A4). Adjust substituents to reduce hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
